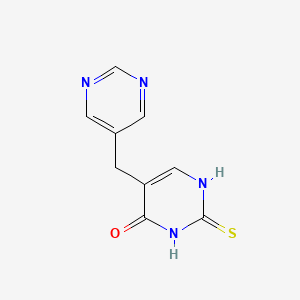
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Descripción general
Descripción
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a thiouracil moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of pyrimidine derivatives with thiouracil under specific reaction conditions. One common method includes the use of a base-catalyzed reaction where pyrimidine-5-carboxaldehyde reacts with thiouracil in the presence of a suitable base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiouracil moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure, known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable structural features and applications in medicinal chemistry.
Uniqueness: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one stands out due to its unique combination of a pyrimidine ring and a thiouracil moiety, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8N4OS |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4OS/c14-8-7(4-12-9(15)13-8)1-6-2-10-5-11-3-6/h2-5H,1H2,(H2,12,13,14,15) |
Clave InChI |
ZEGHFKQXAUPDFI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=S)N1)CC2=CN=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

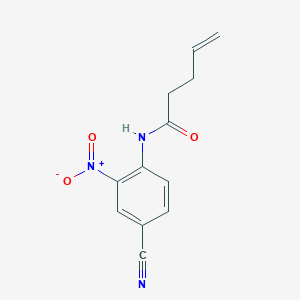

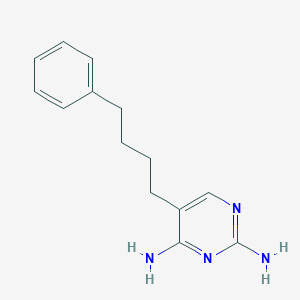
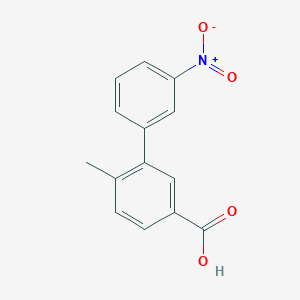
![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8274155.png)

![2-(5-Chlorothiophen-2-yl)-[1,3,6,2]dioxazaborocane](/img/structure/B8274175.png)
![1,8,9,10,11,11-Hexachlorotricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione](/img/structure/B8274182.png)
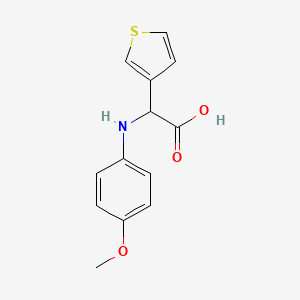
![2-Trifluoromethyl-10-[3-(4-{2-hydroxyethoxy}-4-methyl-piperidino)-propyl]-phenothiazine](/img/structure/B8274193.png)
![Tert-butyl 4-({[(5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8274204.png)
![2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8274211.png)

